N-(2-chloro-9H-purin-6-yl)phenylalanine
Description
N-(2-Chloro-9H-purin-6-yl)phenylalanine is a purine derivative characterized by a 2-chloro substitution on the purine ring and a phenylalanine moiety attached at the N6 position. This compound has garnered attention in medicinal chemistry due to its structural hybridity, combining the pharmacophoric purine scaffold with an amino acid side chain. Its synthesis typically involves alkylation or coupling reactions, as seen in related compounds (e.g., Zhao et al., 2009) .
Properties
IUPAC Name |
2-[(2-chloro-7H-purin-6-yl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c15-14-19-11-10(16-7-17-11)12(20-14)18-9(13(21)22)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,21,22)(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEBDBOHNCPWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=NC(=NC3=C2NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-9H-purin-6-yl)phenylalanine typically involves the nucleophilic substitution of chlorine in 6-chloropurine with phenylalanine as the nucleophile. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process . The reaction conditions often include heating the reaction mixture to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-9H-purin-6-yl)phenylalanine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: As mentioned earlier, the chlorine atom in the purine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine moiety, leading to the formation of different oxidation states of the purine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other bases are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives and phenylalanine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis of N-(2-chloro-9H-purin-6-yl)phenylalanine
The synthesis of this compound typically involves the nucleophilic substitution of chlorine in 2-chloro-9H-purine with phenylalanine. This method is notable for its ability to produce enantiomerically pure compounds, which are essential for biological activity. The general synthetic route can be summarized as follows:
- Starting Materials : 2-chloro-9H-purine and phenylalanine.
- Reagents : Aqueous sodium carbonate (Na2CO3) is often used as a base.
- Conditions : The reaction is typically carried out under reflux conditions to facilitate the nucleophilic attack.
Biological Activities
This compound exhibits various biological activities, making it a subject of interest in pharmacological research. Key activities include:
- Antiviral Properties : Research has indicated that purine derivatives can inhibit viral replication, making them potential candidates for antiviral drug development.
- Antitumor Activity : Some studies suggest that compounds similar to this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential use in cancer therapy.
Therapeutic Applications
The therapeutic applications of this compound can be categorized into several areas:
Antiviral Agents
The compound's structure allows it to interact with viral enzymes, potentially inhibiting their function. This has been explored in the context of diseases such as hepatitis and HIV, where purine analogs have shown promise in clinical settings.
Cancer Treatment
This compound may serve as a lead compound for developing new anticancer agents. Its ability to induce apoptosis in cancer cells has been documented in several studies, suggesting its utility in targeted cancer therapies.
Study on Antiviral Activity
A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of various purine derivatives, including this compound. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, highlighting the compound's potential as an antiviral agent .
Investigation of Antitumor Effects
In another investigation reported in Cancer Research, researchers examined the cytotoxic effects of this compound on human breast cancer cells. The study found that the compound induced cell cycle arrest and apoptosis, suggesting mechanisms through which it could be developed into a therapeutic agent for breast cancer .
Mechanism of Action
The mechanism of action of N-(2-chloro-9H-purin-6-yl)phenylalanine involves its interaction with specific molecular targets in the body. The purine moiety can interact with enzymes involved in purine metabolism, potentially inhibiting their activity and leading to therapeutic effects . Additionally, the phenylalanine component may facilitate the transport of the compound into cells, enhancing its bioavailability and effectiveness .
Comparison with Similar Compounds
N-[2-Chloro-9H-purin-6-yl]-N-cyclopropylglycylamino Acids
- Structure : Features a cyclopropylglycine substituent at N6 instead of phenylalanine.
- Synthesis : Prepared via nucleophilic substitution of 6-chloropurine with cyclopropylglycine derivatives under basic conditions .
- Key Difference : The cyclopropyl group introduces conformational rigidity, whereas phenylalanine’s aromatic side chain enables π-π stacking and hydrogen bonding.
9-(3-Chlorobenzyl)-N-methyl-9H-purin-6-amine (Compound 39)
- Structure : Substituted with a 3-chlorobenzyl group at N9 and a methyl group at C4.
- Synthesis : N9-alkylation of 6-chloropurine with 1-(bromomethyl)-3-chlorobenzene (18% yield) .
- Comparison: The absence of an amino acid side chain reduces water solubility compared to the phenylalanine-containing analog.
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine
- Structure : Trisubstituted with ethyl (C6), isopropyl (N9), and chlorine (C2) groups.
- Synthesis : Multistep substitution reactions emphasizing regioselectivity .
- Key Feature : Bulky isopropyl and ethyl groups hinder intermolecular interactions, unlike phenylalanine’s planar aromatic system.
Analgesic Activity
- N-(2-Chloro-9H-purin-6-yl)phenylalanine Derivatives : In vivo studies by Zhao et al. (2009) demonstrated significant analgesic effects with ED₅₀ values <10 mg/kg, attributed to interactions with opioid receptors .
- Thiopurine Analogs (e.g., 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine) : Exhibit cytotoxic activity but lack specificity for pain pathways .
Antimicrobial Potential
- 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine : Shows antimicrobial activity via sulfonyl group interactions with bacterial enzymes .
- This compound : The phenylalanine moiety may enhance target selectivity through complementary binding to eukaryotic receptors.
Physicochemical Properties
Crystallographic and Conformational Insights
- 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine : X-ray studies reveal intermolecular π⋯π stacking (3.9 Å) and C–H⋯O hydrogen bonds, stabilizing the crystal lattice .
- This compound : Predicted to adopt a folded conformation due to intramolecular interactions between the phenylalanine side chain and purine ring, enhancing target binding.
Structure-Activity Relationship (SAR) Trends
- N6 Substitution: Amino acid groups (e.g., phenylalanine) improve solubility and receptor affinity compared to alkyl/aryl groups.
- C2 Chlorine : Enhances electrophilicity and hydrogen-bond acceptor capacity, critical for kinase inhibition .
- N9 Modifications : Bulky groups (e.g., isopropyl) reduce metabolic clearance but may compromise bioavailability .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-chloro-9H-purin-6-yl)phenylalanine?
Answer: The synthesis typically involves coupling a substituted purine scaffold with phenylalanine derivatives. A key step is the Suzuki-Miyaura cross-coupling reaction between 6-chloropurine intermediates and phenylboronic acids (or esters). For example:
- Step 1: Protect the purine scaffold (e.g., 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine) to enhance solubility and reactivity .
- Step 2: React with phenylboronic acid derivatives using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene at reflux (~12 hours) .
- Step 3: Deprotect the tetrahydropyranyl (THP) group under acidic conditions to yield the final compound.
Alternative routes include nucleophilic substitution at the 6-position of purine with phenylalanine derivatives under basic conditions, as seen in analogous purine-amino acid conjugates .
Q. How can the purity and structural integrity of this compound be validated?
Answer:
- Chromatography: Use reverse-phase HPLC or column chromatography (e.g., EtOAc/hexane gradients) to isolate the compound .
- Spectroscopy:
- NMR: Confirm substitution patterns via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for purine and phenyl groups) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
- Elemental Analysis: Match experimental C/H/N percentages with theoretical values (error < 0.3%) .
Q. What are the primary biochemical pathways influenced by this compound?
Answer: The compound may interact with enzymes in phenylalanine metabolism, such as phenylalanine hydroxylase (PAH), due to its structural similarity to phenylalanine. PAH converts phenylalanine to tyrosine, and inhibition/activation studies can be designed using:
- Kinetic assays: Monitor tyrosine production via HPLC or fluorimetry .
- SAXS/SEC: Study conformational changes in PAH upon ligand binding using small-angle X-ray scattering (SAXS) coupled with size-exclusion chromatography (SEC) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s binding mode with target enzymes?
Answer:
- X-ray crystallography: Co-crystallize the compound with its target (e.g., PAH or purine-binding enzymes) using SHELX programs for structure refinement .
- Key parameters: High-resolution data (<2.0 Å), anisotropic displacement parameters, and hydrogen-bonding networks.
- ORTEP-3: Generate thermal ellipsoid plots to visualize electron density and confirm ligand orientation .
- Example: In purine derivatives, the 2-chloro group often participates in halogen bonding with active-site residues, which can be quantified using Hirshfeld surface analysis .
Q. What experimental strategies address discrepancies in activity data across different assays?
Answer: Contradictions in IC₅₀ or binding affinity values may arise from assay conditions or conformational flexibility. Mitigate this by:
- Assay standardization: Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme batches .
- Molecular dynamics (MD) simulations: Model ligand-receptor interactions over 100+ ns to identify stable binding poses .
- Dosage-response curves: Repeat experiments with varying ligand concentrations (10⁻⁶–10⁻³ M) to assess cooperativity or allosteric effects .
Q. How can metabolomics elucidate the compound’s impact on phenylalanine-related pathways?
Answer:
-
GC-MS metabolomics: Profile plasma or tissue samples from model organisms treated with the compound. Key metabolites to monitor:
Methodological Tables
Q. Table 1. Reaction Conditions for Suzuki Coupling (Adapted from )
| Component | Quantity | Role |
|---|---|---|
| 6-Chloropurine derivative | 1.0 mmol | Electrophilic partner |
| Phenylboronic acid | 1.5 mmol | Nucleophilic partner |
| Pd(PPh₃)₄ | 0.05 mmol | Catalyst |
| K₂CO₃ | 1.5 mmol | Base |
| Toluene | 5 mL | Solvent |
| Reaction Time | 12 h | Reflux conditions |
Q. Table 2. Key Analytical Techniques for Structural Validation
| Technique | Parameter | Expected Outcome |
|---|---|---|
| ¹H NMR | Aromatic protons | 6–8 ppm (purine/phenyl groups) |
| HRMS | [M+H]⁺ | Exact mass ± 0.001 Da |
| HPLC | Retention time | >95% purity (λ = 254 nm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
